molecular formula C27H31NO5S B11088836 2-(Ethylsulfanyl)ethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11088836
M. Wt: 481.6 g/mol
InChI Key: HNXMTUPLJVDEIL-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a long name, so let’s break it down:
    • The core structure is a hexahydroquinoline ring system.
    • It contains an ethylsulfanyl group (–S–CH₂–CH₃) attached to one of the carbon atoms.
    • The 7-position bears a 3-methoxyphenyl group (–C₆H₄–O–CH₃).
    • Additionally, there’s a 5-methylfuran-2-yl group (–C₅H₄O–CH₃) at the 4-position.
    • The carboxylate group (–COO⁻) is attached to the 3-position.
  • This compound likely exhibits interesting pharmacological properties due to its intricate structure.
  • Preparation Methods

    • Unfortunately, I couldn’t find specific synthetic routes for this exact compound in the literature. I recommend exploring methods involving hexahydroquinoline synthesis, sulfanyl group introduction, and subsequent functionalization.
    • Industrial production methods may not be well-documented due to its complexity and potential lack of commercial interest.
  • Chemical Reactions Analysis

      Reactivity: Given its diverse functional groups, this compound could undergo various reactions

      Common Reagents and Conditions:

      Major Products: These reactions would yield derivatives with modified functional groups.

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as an antitumor, anti-inflammatory, or antimicrobial agent.

      Bioorganic Chemistry: Study its interactions with enzymes, receptors, or DNA.

      Materials Science: Explore its use in organic electronics or sensors.

      Industry: Assess its applicability in fine chemicals or pharmaceuticals.

  • Mechanism of Action

    • Unfortunately, specific information on its mechanism of action is scarce. understanding its interactions with biological targets (e.g., receptors, enzymes) would be crucial.
  • Comparison with Similar Compounds

    • While I couldn’t find direct analogs, consider comparing it to related hexahydroquinolines, furan-containing compounds, and sulfanyl-substituted molecules.

    Properties

    Molecular Formula

    C27H31NO5S

    Molecular Weight

    481.6 g/mol

    IUPAC Name

    2-ethylsulfanylethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

    InChI

    InChI=1S/C27H31NO5S/c1-5-34-12-11-32-27(30)24-17(3)28-21-14-19(18-7-6-8-20(13-18)31-4)15-22(29)25(21)26(24)23-10-9-16(2)33-23/h6-10,13,19,26,28H,5,11-12,14-15H2,1-4H3

    InChI Key

    HNXMTUPLJVDEIL-UHFFFAOYSA-N

    Canonical SMILES

    CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(O3)C)C(=O)CC(C2)C4=CC(=CC=C4)OC)C

    Origin of Product

    United States

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